molecular formula C6H12O4S B14432903 2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol CAS No. 75732-48-8

2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol

Cat. No.: B14432903
CAS No.: 75732-48-8
M. Wt: 180.22 g/mol
InChI Key: FYYMTXSJMJTFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol is a chemical compound with the molecular formula C₆H₁₂O₄S. . This compound is characterized by its unique structure, which includes a sulfone group and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol typically involves the reaction of propane sultone with appropriate reagents under controlled conditions. One common method includes the reaction of propane sultone with a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfoxides or thiols .

Scientific Research Applications

2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol involves its interaction with various molecular targets. The sulfone group can participate in nucleophilic and electrophilic reactions, while the hydroxyl group can form hydrogen bonds and participate in other interactions. These properties make it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

    1,2-Oxathiolane, 2,2-dioxide: Similar structure but different functional groups.

    1,3-Propane sultone: A precursor to 2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol.

    1,2-Oxathiolan-4-ol, 4-acetate, 2,2-dioxide: Another related compound with different substituents.

Uniqueness

Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

Properties

CAS No.

75732-48-8

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

2-(2,2-dioxooxathiolan-3-yl)propan-2-ol

InChI

InChI=1S/C6H12O4S/c1-6(2,7)5-3-4-10-11(5,8)9/h5,7H,3-4H2,1-2H3

InChI Key

FYYMTXSJMJTFSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCOS1(=O)=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.